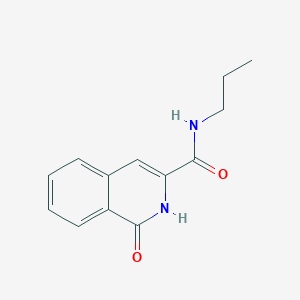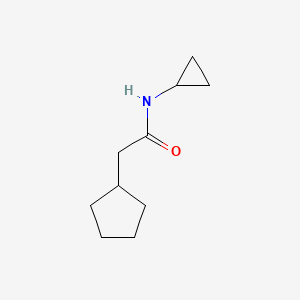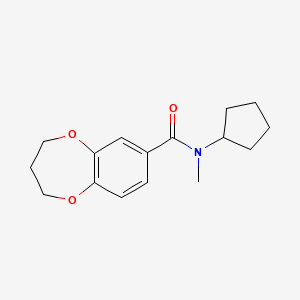![molecular formula C17H16N4O B7472911 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone can have a range of biochemical and physiological effects. For example, it has been shown to:
1. Inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by activated macrophages.
2. Induce cell cycle arrest and apoptosis in cancer cells.
3. Inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
4. Inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
5. Inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. It has been shown to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
2. It can be synthesized using relatively simple and straightforward methods.
3. It has been extensively studied in vitro, making it a well-characterized compound.
Some of the limitations of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone for lab experiments include:
1. Its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
2. Its toxicity and pharmacokinetic properties are not well characterized, making it difficult to assess its potential as a therapeutic agent.
3. Its synthesis requires the use of hazardous chemicals, such as acetic anhydride and triethylamine, which can pose safety risks in the lab.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone. Some of these include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Studies to assess its toxicity and pharmacokinetic properties in vivo.
3. Studies to optimize its synthesis method and develop more efficient and safer routes of synthesis.
4. Studies to evaluate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.
5. Studies to develop new derivatives of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone with improved biological activities and pharmacokinetic properties.
Synthesemethoden
The synthesis of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been reported in the literature. One of the most common methods involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 1,3-dimethyl-2-chloropyridinium iodide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. Some of the specific scientific research applications of this compound include:
1. Anti-inflammatory properties: 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by activated macrophages. This suggests that it may be useful for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
2. Anti-tumor properties: Studies have shown that 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone can induce cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
3. Anti-viral properties: 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. This suggests that it may be useful for the treatment of viral infections.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-14-9-13(10-18-16(14)20(2)19-11)17(22)21-8-7-12-5-3-4-6-15(12)21/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFGAFIQYWBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)




![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)


